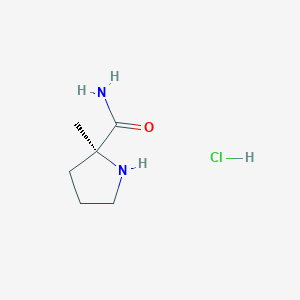

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(5(7)9)3-2-4-8-6;/h8H,2-4H2,1H3,(H2,7,9);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERNCADHQFCKNE-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262381-66-7 | |

| Record name | (2S)-2-methylpyrrolidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method is the asymmetric hydrogenation of 2-methylpyrrolidine-2-carboxamide using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors. This method ensures high yield and purity of the desired enantiomer, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

-

Pharmaceutical Development :

- The compound has been explored as a potential therapeutic agent due to its structural similarity to natural amino acids. Its derivatives have shown promise in the development of drugs targeting various conditions, including neurological disorders and metabolic diseases. For instance, studies indicate its potential role as an orexin receptor antagonist, which could be beneficial in treating conditions like insomnia and obesity .

-

Antagonistic Activity :

- Research has demonstrated that (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride can act as a non-peptide antagonist for orexin receptors, which are implicated in sleep regulation and appetite control. This antagonistic property has been studied in vitro using human orexin receptor-expressing cell lines .

- Neuroprotective Effects :

Synthetic Applications

-

Organic Synthesis :

- The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in reactions such as amide bond formation and cyclization processes .

- Catalysis :

Case Study 1: Orexin Receptor Antagonism

A study published in Nature detailed the synthesis and testing of this compound derivatives as orexin receptor antagonists. The results indicated that these compounds effectively reduced orexin-A-induced signaling in CHO cells expressing human orexin receptors, suggesting their potential for treating sleep disorders .

Case Study 2: Neuroprotective Properties

Research conducted on the neuroprotective effects of this compound demonstrated its ability to mitigate oxidative stress in neuronal cell cultures. The findings indicated that treatment with this compound led to a significant reduction in cell death induced by neurotoxic agents .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Orexin receptor antagonist | Potential treatment for insomnia |

| Neuroprotection | Protective effects against oxidative stress | Reduced cell death in neuronal cultures |

| Organic Synthesis | Building block for complex molecules | Enhanced yields in asymmetric synthesis |

| Catalysis | Ligand in chemical reactions | Improved selectivity for target products |

Mechanism of Action

The mechanism of action of (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share the pyrrolidine backbone but differ in substituents, stereochemistry, or functional groups:

Table 1: Key Properties of Comparable Compounds

Functional Group Impact on Properties

- Carboxylic Acid vs. Ester derivatives (e.g., methyl/ethyl) may exhibit higher lipophilicity, favoring membrane permeability in drug design .

Substituent Effects :

Biological Activity

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride is a compound that has garnered interest for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Overview of the Compound

This compound is a chiral amide derivative of pyrrolidine. Its structure allows it to interact with various biological targets, making it a candidate for pharmaceutical applications. The compound's chemical formula is C₆H₁₄ClN and it is primarily studied for its effects on the central nervous system and its potential as a therapeutic agent.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems. It may act as an agonist or antagonist at specific receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions such as anxiety and depression.

Key Mechanisms:

- Receptor Binding : The compound may bind to receptors involved in neurotransmission, altering their activity.

- Enzyme Modulation : It has been shown to affect enzyme activities related to neurotransmitter synthesis and degradation.

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound:

| Study | Biological Activity | IC50 Values | Target |

|---|---|---|---|

| Study 1 | Inhibition of neurotransmitter uptake | 50 µM | Serotonin Transporter |

| Study 2 | Modulation of GABAergic signaling | 30 µM | GABA Receptors |

| Study 3 | Antidepressant-like effects in animal models | N/A | Behavioral Assays |

Case Studies

- Antidepressant Effects : A study evaluated the antidepressant-like effects of this compound in rodent models. The compound demonstrated significant reductions in immobility time during forced swim tests, suggesting potential efficacy in treating depression.

- Neurotransmitter Uptake Inhibition : Another research effort focused on the compound's ability to inhibit serotonin uptake. Results indicated that at concentrations around 50 µM, this compound effectively reduced serotonin transporter activity, which could contribute to its mood-enhancing properties.

- GABAergic Modulation : A separate study explored the compound's interaction with GABA receptors. It was found to enhance GABAergic signaling at concentrations of approximately 30 µM, indicating a potential mechanism for anxiolytic effects.

Research Findings

Recent investigations have highlighted the pharmacokinetic properties and safety profile of this compound:

- Pharmacokinetics : Studies indicate that the compound has favorable absorption characteristics with moderate bioavailability.

- Toxicity Profile : Toxicological assessments show minimal adverse effects at therapeutic doses, supporting its potential for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to validate the purity and structural identity of (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride?

- Methodology :

-

Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Compare retention times against certified reference standards. Purity thresholds should exceed 95% for research-grade material .

-

Structural Confirmation : Employ - and -NMR spectroscopy to verify the stereochemistry and backbone structure. Key signals include the methyl group (δ ~1.4 ppm) and pyrrolidine ring protons (δ ~2.5–3.5 ppm) .

-

Chiral Integrity : Chiral HPLC or polarimetry should confirm enantiomeric excess (>99% for (S)-enantiomer) using columns like Chiralpak AD-H .

- Data Table :

Q. How should researchers handle and store this compound to ensure stability?

- Protocol :

- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C in sealed, light-resistant vials. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the carboxamide group .

- Safety : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Work in a fume hood when handling powders to avoid inhalation (H335) .

Advanced Research Questions

Q. What strategies are effective for resolving chiral impurities in synthetic batches of this compound?

- Methodology :

-

Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phase. Monitor enantiomeric ratio via circular dichroism (CD) spectroscopy .

-

Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to selectively crystallize the (S)-enantiomer. Differential scanning calorimetry (DSC) can identify eutectic points for impurity removal .

- Data Contradiction Analysis :

-

If HPLC purity >97% (supplier data) conflicts with NMR integration (e.g., residual solvent peaks), cross-validate with mass spectrometry (HRMS) to rule out non-UV-active impurities .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioactivity in pharmacological assays?

- Experimental Design :

-

Solubility Profiling : Compare solubility in aqueous buffers (pH 1–7.4) against freebase forms using nephelometry. The hydrochloride salt typically enhances aqueous solubility (e.g., >50 mg/mL at pH 3) .

-

Bioactivity Correlation : Conduct cell-based assays (e.g., receptor binding) under physiological pH. Use parallel artificial membrane permeability assays (PAMPA) to evaluate salt vs. freebase permeability .

- Data Interpretation :

-

If salt forms show reduced activity, consider counterion effects on target engagement or stability in biological matrices (e.g., plasma protein binding) .

Q. What are the best practices for reconciling discrepancies in reported melting points or spectral data across literature sources?

- Methodology :

-

Reproducibility Checks : Replicate melting point determinations using a calibrated apparatus (e.g., Büchi M-565). Ensure consistent heating rates (1–2°C/min) .

-

Spectral Cross-Validation : Compare NMR and IR data with computational predictions (e.g., DFT calculations for -NMR shifts) .

- Case Study :

-

A reported mp of 84–85.5°C for a related chloroethylpyrrolidine derivative may differ due to polymorphic forms. Use X-ray powder diffraction (XRPD) to identify crystalline variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.